4-(1-Aminocyclopropyl)benzonitrile

説明

BenchChem offers high-quality 4-(1-Aminocyclopropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminocyclopropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

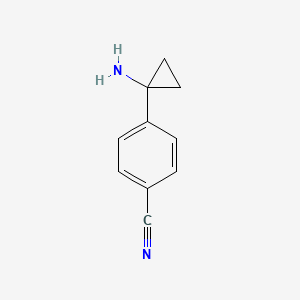

Structure

3D Structure

特性

IUPAC Name |

4-(1-aminocyclopropyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTUEBYYYFNVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669479 | |

| Record name | 4-(1-Aminocyclopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014645-75-0 | |

| Record name | 4-(1-Aminocyclopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of the Aminocyclopropyl Moiety

An In-Depth Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile

This guide provides a comprehensive technical overview of the synthetic pathways to 4-(1-aminocyclopropyl)benzonitrile, a key intermediate in the development of various active pharmaceutical ingredients.[1] We will delve into the core mechanistic details, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, adhering to the principles of scientific integrity and expertise.

The 1-aminocyclopropyl group is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can impart unique conformational constraints on a molecule, leading to improved binding affinity and selectivity for biological targets. Furthermore, the aminocyclopropane unit is found in a range of biologically active natural products and pharmaceuticals.[2] 4-(1-Aminocyclopropyl)benzonitrile, in particular, serves as a crucial building block for the synthesis of more complex drug candidates.

Synthetic Strategies for Aminocyclopropanes: A Mechanistic Overview

The synthesis of aminocyclopropanes has been an area of significant research interest. While several methods exist, including the functional group manipulation of pre-formed cyclopropanes (e.g., Curtius rearrangement) and the cyclopropanation of enamines, the direct cyclopropanation of nitriles offers a more convergent and efficient approach.[2] Among these, the Kulinkovich reaction and its variants stand out for their utility and versatility.[2][3]

The Kulinkovich-Szymoniak Reaction: A Deep Dive into the Core Mechanism

A powerful method for the synthesis of cyclopropylamines from nitriles is the Bertus-Szymoniak variation of the Kulinkovich reaction.[4] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to effect the cyclopropanation of a nitrile.[4][5][6]

The Catalytic Cycle: Step-by-Step Mechanistic Analysis

The reaction proceeds through a fascinating and well-studied catalytic cycle, which can be broken down into the following key steps:

-

Formation of the Titanacyclopropane Intermediate: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), react with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to form an unstable diethyltitanium species. This intermediate rapidly undergoes β-hydride elimination, releasing ethane and forming the key titanacyclopropane intermediate.[5][6][7]

-

Reaction with the Nitrile: The highly reactive titanacyclopropane acts as a 1,2-dicarbanion equivalent.[5] It adds across the carbon-nitrogen triple bond of the benzonitrile substrate. This insertion step forms an azatitanacyclopentene intermediate.

-

Ring Contraction and Product Formation: The azatitanacyclopentene intermediate is unstable and undergoes rearrangement. This involves the reductive elimination of a titanium(II) species to form the desired aminocyclopropane ring.

-

Hydrolysis and Catalyst Regeneration: The reaction is quenched with an aqueous workup, which hydrolyzes the magnesium and titanium salts to yield the final 4-(1-aminocyclopropyl)benzonitrile product.[7] The titanium(II) species is reoxidized to titanium(IV) in the course of the reaction, allowing the catalytic cycle to continue.[5]

Visualizing the Mechanism: The Kulinkovich-Szymoniak Catalytic Cycle

Caption: The catalytic cycle of the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Synthesis of 4-(1-Aminocyclopropyl)benzonitrile

The following protocol is a representative procedure for the synthesis of 4-(1-aminocyclopropyl)benzonitrile via the Kulinkovich-Szymoniak reaction.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 4-Benzonitrile | Starting material |

| Titanium(IV) isopropoxide | Catalyst |

| Ethylmagnesium bromide (in THF) | Grignard reagent |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Saturated aqueous NH₄Cl | Quenching agent |

| Ethyl acetate (EtOAc) | Extraction solvent |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Syringes and needles | Reagent transfer |

| Ice bath | Temperature control |

| Rotary evaporator | Solvent removal |

| Chromatography column | Purification |

Step-by-Step Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flushed with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: Anhydrous THF is added to the flask, followed by 4-benzonitrile. The solution is stirred until the starting material is fully dissolved.

-

Catalyst Introduction: Titanium(IV) isopropoxide is added to the solution via syringe.

-

Grignard Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is then added dropwise over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup and Extraction: The resulting mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the titanium salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford pure 4-(1-aminocyclopropyl)benzonitrile.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of 4-(1-aminocyclopropyl)benzonitrile.

Alternative Synthetic Routes: A Comparative Perspective

While the Kulinkovich-Szymoniak reaction is highly effective, other methods for the synthesis of aminocyclopropanes are also noteworthy. For instance, transition-metal-catalyzed cyclopropanation reactions using diazo compounds have emerged as a powerful strategy.[8][9][10][11] These reactions, often catalyzed by rhodium or copper complexes, can provide access to a wide range of substituted cyclopropanes.[8][10][11]

However, the use of potentially explosive diazo compounds can be a drawback for large-scale synthesis. In contrast, the Kulinkovich-Szymoniak reaction utilizes readily available and relatively stable Grignard reagents, making it a more practical choice for many applications.

Conclusion

The synthesis of 4-(1-aminocyclopropyl)benzonitrile is a critical process in the development of novel therapeutics. The Kulinkovich-Szymoniak reaction provides a robust and efficient route to this valuable intermediate. A thorough understanding of the underlying reaction mechanism, as detailed in this guide, is paramount for successful and scalable synthesis. By carefully controlling reaction conditions and employing proper purification techniques, researchers and drug development professionals can reliably produce high-purity 4-(1-aminocyclopropyl)benzonitrile for their downstream applications.

References

- Kulinkovich reaction. Grokipedia.

- Kulinkovich Reaction. Organic Chemistry Portal.

- Kulinkovich reaction. Wikipedia.

- Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Kulinkovich Reaction: Mechanism & Examples. NROChemistry.

- 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride). Strawberry Genome.

- Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry.

- Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer C

- Process for preparing 1-aminocyclopropane-1-carboxylic acid.

- Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters.

- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.

- Highly Diastereo- And Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer C

- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul

- Cyclopropan

- Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science (RSC Publishing).

- Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters.

- Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. PubMed.

- Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.

- Methods for synthesis of cyclopropane derivatives.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

- A Rapid Route to Aminocyclopropanes via Carbam

- Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

- What is 4-Aminobenzonitrile and its Applic

- Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- Preparation method of aminobenzonitrile.

- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- Bacterial biosynthesis of 1-aminocyclopropane-1-caboxylate (ACC) deaminase, a useful trait to elongation and endophytic colonization of the roots of rice under constant flooded conditions. NIH.

- Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS.

- Methods to Study 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase in Plant Growth Promoting Bacteria.

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz

Sources

- 1. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Strawberry Genome [strawberrygenome.org]

- 2. A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of 4-(1-Aminocyclopropyl)benzonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Aminocyclopropyl)benzonitrile

This guide provides a comprehensive framework for the spectroscopic characterization of 4-(1-aminocyclopropyl)benzonitrile, a novel compound with potential applications as an intermediate in drug development and materials science.[1] As its utility is explored, unambiguous structural confirmation and purity assessment become paramount. This document outlines the theoretical basis and practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to achieve a full and robust characterization of this molecule. The methodologies described herein are designed to be self-validating, providing researchers with the causal logic behind experimental choices to ensure data integrity and confident structural elucidation.

Molecular Structure and Spectroscopic Overview

4-(1-Aminocyclopropyl)benzonitrile (C₁₀H₁₀N₂) possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. The molecule consists of a p-disubstituted benzene ring, a nitrile group (-C≡N), and a cyclopropyl ring bearing a primary amine (-NH₂). Each of these components will give rise to characteristic signals in the various spectra, and their electronic interplay will influence chemical shifts and absorption maxima.

Molecular Structure of 4-(1-Aminocyclopropyl)benzonitrile

A step-by-step workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Predicted FT-IR Spectrum

The FT-IR spectrum will provide clear evidence for the nitrile, amine, and aromatic components. The C≡N stretch is a sharp, intense band in a relatively clean region of the spectrum, making it a highly diagnostic peak. [2]The N-H stretching of the primary amine will typically appear as a doublet (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aromatic C=C bonds give rise to several bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Process the data by performing an ATR correction and baseline correction if necessary.

-

Data Presentation: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2220 - 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1620 - 1580 | Medium-Weak | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1500, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 820 - 860 | Strong | C-H Bend | p-disubstituted aromatic (out-of-plane) |

Workflow for FT-IR Spectroscopic Analysis

A streamlined workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Causality: Predicted Mass Spectrum

For 4-(1-aminocyclopropyl)benzonitrile (C₁₀H₁₀N₂, Mol. Wt. 158.20 g/mol ), a high-resolution mass spectrometry (HRMS) experiment is crucial for confirming the elemental composition. Using an ionization technique like Electron Ionization (EI), a clear molecular ion peak (M⁺˙) at m/z 158 would be expected. Key fragmentation pathways would likely involve the loss of HCN (m/z 27) from the benzonitrile moiety or cleavage of the fragile cyclopropyl ring. The base peak could arise from a stable fragment, such as the tropylium-like ion formed after rearrangement.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; direct insertion probe for EI).

-

Instrumentation (EI-MS):

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV to induce fragmentation.

-

Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙).

-

Propose structures for the major fragment ions observed.

-

If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

-

Data Presentation: Predicted Mass Spectrum Fragments (EI)

| m/z | Proposed Identity | Notes |

| 158 | [C₁₀H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M-H]⁺ | Loss of a hydrogen radical |

| 131 | [M-HCN]⁺˙ | Loss of hydrogen cyanide |

| 116 | [M-C₃H₄]⁺˙ | Loss of cyclopropylidene fragment |

| 103 | [C₇H₅N]⁺˙ | Benzonitrile radical cation (from cleavage) |

Workflow for Mass Spectrometry Analysis

A simple workflow for UV-Vis absorption analysis.

Data Synthesis and Structural Confirmation

The true power of spectroscopic characterization lies in the integration of data from all techniques. The NMR data provides the complete carbon-hydrogen framework, FT-IR confirms the presence of all key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. Together, these four analytical methods provide an unambiguous and definitive confirmation of the structure and purity of 4-(1-aminocyclopropyl)benzonitrile, establishing a reliable standard for its use in research and development.

References

-

Szukalski, A., et al. (n.d.). Calculated vertical UV–vis absorption spectra of the investigated... ResearchGate. Retrieved from [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Strawberry Genome. (n.d.). 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride). Retrieved from [Link]

-

Santamaria, F., et al. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs... ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

AIP Publishing. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

-

ResearchGate. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Rap, D. B., et al. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC - NIH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Retrieved from [Link]

-

Lima, C. F., et al. (n.d.). 4-(1-Naphthyl)benzonitrile. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile - IR Spectrum. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of aminobenzonitrile. Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

Kumar, S. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)... Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

-

NIH. (2024). Microbial metabolomics’ latest SICRIT: Soft ionization by Chemical Reaction in-Transfer mass spectrometry. PMC. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

ResearchGate. (2025). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Retrieved from [Link]=C767003&Mask=200)

Sources

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the aminocyclopropyl group has garnered significant attention for its ability to impart conformational rigidity and serve as a versatile pharmacophore. When coupled with the electronically distinct benzonitrile moiety, the resulting scaffold, 4-(1-Aminocyclopropyl)benzonitrile, emerges as a highly valuable and versatile building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of its hydrochloride salt, 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a stable, solid compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure features a unique combination of a strained three-membered carbocycle, a primary amine, and an aromatic nitrile, which together confer a distinct set of chemical and physical properties.

| Property | Value | Source |

| Chemical Name | 4-(1-Aminocyclopropyl)benzonitrile hydrochloride | N/A |

| CAS Number | 1369512-65-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Predicted XlogP | 0.8 | [2] |

Table 1: Physicochemical Properties of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride

Synthesis and Mechanistic Insights

The synthesis of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methodologies may vary, a general and illustrative synthetic approach can be conceptualized from established organic chemistry principles. A plausible retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of 4-(1-Aminocyclopropyl)benzonitrile HCl.

A forward synthesis could involve the reaction of a suitable benzonitrile precursor with a cyclopropanating agent, followed by the introduction of the amine functionality and subsequent salt formation. The choice of reagents and reaction conditions is critical to avoid side reactions and ensure the stability of the cyclopropyl ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which would appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the cyclopropyl ring would resonate in the upfield region, likely as complex multiplets due to geminal and cis/trans couplings. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the quaternary carbon of the nitrile group (around δ 118-120 ppm), the aromatic carbons (in the δ 110-150 ppm range), and the carbons of the cyclopropyl ring, which would appear at relatively high field due to the ring strain.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine would be expected in the region of 3200-3400 cm⁻¹, while C-H stretching vibrations of the aromatic and cyclopropyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the free base, 4-(1-aminocyclopropyl)benzonitrile, the expected molecular ion peak [M]⁺ would be at m/z 158.08. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 159.09.[2]

Reactivity and Chemical Behavior

The chemical reactivity of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride is dictated by its three key functional groups: the primary amine, the nitrile, and the aromatic ring.

-

Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. This functionality is often the key handle for incorporating this building block into larger molecules.

-

Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

The interplay of these functional groups allows for a wide range of chemical transformations, making this molecule a versatile intermediate in multi-step syntheses.

Applications in Drug Discovery and Development

4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors .[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

While a specific, publicly disclosed marketed drug that definitively uses 4-(1-Aminocyclopropyl)benzonitrile hydrochloride as a starting material is not readily identifiable in the available literature, its structural motifs are present in several advanced clinical candidates and patented compounds. The aminocyclopropyl moiety can provide a rigid scaffold that helps to orient other functional groups for optimal binding to the target kinase, while the benzonitrile group can engage in key hydrogen bonding or other interactions within the ATP-binding pocket of the enzyme.

Caption: General workflow for the use of 4-(1-Aminocyclopropyl)benzonitrile HCl in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. It is classified as being harmful if swallowed, and it can cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a strategically important building block in medicinal chemistry, offering a unique combination of structural features that are highly desirable for the synthesis of complex, biologically active molecules. Its rigid cyclopropylamine core and versatile benzonitrile moiety make it a valuable intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers to leverage this valuable compound in their drug discovery efforts.

References

-

Royal Society of Chemistry. Electronic Supplementary Information for "A mild and efficient copper-catalyzed aerobic oxidative cyclization of anilines with α-diazo-β-ketoesters". [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Anilines with Terminal Alkynes Leading to Quinolines". [Link]

- Patsnap.

-

ResearchGate. Optimized synthetic protocol for the preparation of osimertinib. [Link]

-

PubChemLite. 4-(1-aminocyclopropyl)benzonitrile hydrochloride (C10H10N2). [Link]

-

MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]-Chromene Moiety. [Link]

-

ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]

-

Strawberry Genome. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride). [Link]

-

ResearchGate. New and Convergent Synthesis of Osimertinib. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Copper-Catalyzed Cyanation of Aryl Halides with Acetonitrile: A Dual Role of Acetonitrile as a Cyanating Agent and a Solvent". [Link]

-

Weber Lab. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride). [Link]

-

NIST WebBook. Benzonitrile, 4-amino-. [Link]

-

Organic Chemistry Data. 13-C NMR Chemical Shift Table.pdf. [Link]

-

Chemsrc. CAS#:1803600-44-3 | 3-(1-aminocyclopropyl)benzonitrile hydrochloride. [Link]

-

PubChem. 4-Aminobenzonitrile. [Link]

-

ExportersIndia. 4-Aminobenzonitrile. [Link]

-

Lookchem. Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Link]

-

PubChem. Rociletinib. [Link]

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

- Google Patents. Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Chem-Impex. Benzonitrile. [Link]

-

Patsnap. Preparation method of aminobenzonitrile. [Link]

-

PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

- Google Patents.

-

ATB. Benzonitrile. [Link]

-

SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

HMDB. Mass Spectrum (Electron Ionization) (HMDB0004101). [Link]

-

SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]

Sources

4-(1-Aminocyclopropyl)benzonitrile CAS number and molecular structure

An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile

Executive Summary

4-(1-Aminocyclopropyl)benzonitrile is a bifunctional synthetic building block of significant interest in modern medicinal chemistry. It incorporates two key pharmacophoric elements: a rigid, three-dimensional cyclopropylamine moiety and a polar, metabolically stable benzonitrile group. The unique structural and electronic properties of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. The cyclopropyl ring introduces conformational constraint and can enhance metabolic stability, while the benzonitrile group serves as a versatile hydrogen bond acceptor and a bioisostere for other functional groups. This guide provides a comprehensive overview of its chemical identity, structural features, strategic importance in drug design, and plausible synthetic approaches.

Chemical Identity and Physicochemical Properties

4-(1-Aminocyclopropyl)benzonitrile is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. It is crucial to distinguish between the free base and its salt form, as they have different CAS numbers and molecular weights.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | 4-(1-aminocyclopropyl)benzonitrile | 4-(1-aminocyclopropyl)benzonitrile hydrochloride | [1][2] |

| CAS Number | 1014645-75-0 | 1369512-65-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₁ClN₂ | [1][2][5] |

| Molecular Weight | 158.20 g/mol | 194.66 g/mol | [1][2][4] |

| Monoisotopic Mass | 158.0844 Da | - | [5] |

| Physical Form | Solid | Solid | [3] |

| Typical Purity | ≥95% | ≥95% - 98% | [1][2][4] |

| Storage Conditions | Store at 2-8°C | Room Temperature or 2-8°C | [1] |

| Predicted XlogP | 0.8 | - | [5] |

Molecular Structure and Representation

The structure of 4-(1-aminocyclopropyl)benzonitrile features a central benzene ring substituted at the para positions (1 and 4) with a nitrile (-C≡N) group and a 1-aminocyclopropyl group.

Key Structural Identifiers:

-

InChI: InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2[5]

Caption: 2D molecular structure of 4-(1-Aminocyclopropyl)benzonitrile.

Significance in Medicinal Chemistry and Drug Development

The incorporation of 4-(1-aminocyclopropyl)benzonitrile or its derivatives into drug candidates is a strategic choice rooted in established medicinal chemistry principles. Both the cyclopropyl and benzonitrile motifs contribute favorably to molecular properties.

The Role of the Cyclopropyl Moiety

The cyclopropane ring is the smallest and most strained cycloalkane. This inherent strain imparts unique electronic and conformational properties that are highly valued in drug design.[1][2]

-

Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]

-

Conformational Rigidity: Its rigid structure reduces the number of accessible conformations a molecule can adopt. This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation.[1][2]

-

Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate key properties like lipophilicity (LogP) and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

The Role of the Benzonitrile Group

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry, often used as a bioisostere for other groups like carbonyls or halogens.[6]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes and receptors.[6]

-

Metabolic Stability: Unlike esters or amides, the nitrile group is generally resistant to hydrolysis, contributing to overall metabolic stability.

-

Modulation of Electronics: As an electron-withdrawing group, it influences the electronic properties of the aromatic ring, which can be crucial for binding interactions or for fine-tuning the pKa of nearby basic groups like the primary amine.

-

Versatile Chemical Handle: The nitrile group can be chemically transformed into other important functional groups, such as tetrazoles or carboxylic acids, during later stages of drug development.

This compound is considered a valuable drug intermediate for the synthesis of a wide range of biologically active compounds.[7]

Synthetic Strategies: A Retrosynthetic Approach

While specific, published, step-by-step protocols for the synthesis of 4-(1-aminocyclopropyl)benzonitrile are not detailed in the provided sources, a logical synthetic route can be designed using retrosynthetic analysis. This process involves conceptually deconstructing the target molecule into simpler, commercially available starting materials.

The primary methods for synthesizing aminobenzonitriles include the cyanation of haloanilines, amination of halobenzonitriles, reduction of nitrobenzonitriles, and dehydration of aminobenzamides.[8] A plausible retrosynthesis for our target molecule would prioritize a convergent synthesis where the key C-C bond forming the cyclopropane ring is made efficiently.

Caption: Retrosynthetic analysis for 4-(1-Aminocyclopropyl)benzonitrile.

Conceptual Experimental Workflow:

-

Step 1: Formation of the Cyclopropyl Ring (Kulinkovich-Szymoniak Reaction)

-

Rationale: This reaction is a powerful method for converting nitriles into 1-aminocyclopropanes. It involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

-

Methodology: 4-Bromobenzonitrile (a readily available starting material) would be treated with a Grignard reagent (e.g., ethylmagnesium bromide) and a catalytic amount of titanium(IV) isopropoxide. This would form a titanacyclopropane intermediate which then reacts intramolecularly to form the desired 1-(4-bromophenyl)cyclopropan-1-amine.

-

-

Step 2: Cyanation of the Aromatic Ring (Rosenmund-von Braun Reaction)

-

Rationale: To convert the bromo- intermediate into the final benzonitrile product.

-

Methodology: The resulting 1-(4-bromophenyl)cyclopropan-1-amine would be subjected to cyanation using a copper(I) cyanide source. This reaction replaces the bromine atom with a nitrile group to yield the final target molecule, 4-(1-aminocyclopropyl)benzonitrile.

-

-

Step 3: Purification and Salt Formation

-

Rationale: To isolate the product in high purity and convert it to a more stable, handleable form.

-

Methodology: The crude product would be purified using standard techniques such as column chromatography or recrystallization. To form the hydrochloride salt, the purified free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride. The resulting precipitate would be filtered and dried to yield 4-(1-aminocyclopropyl)benzonitrile hydrochloride.

-

References

-

PubChemLite. 4-(1-aminocyclopropyl)benzonitrile hydrochloride (C10H10N2). [Online] Available at: [Link]

-

Strawberry Genome. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride). [Online] Available at: [Link]

-

Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Online] Available at: [Link]

-

ChemUniverse. Request A Quote. [Online] Available at: [Link]

-

PubChem. 4-(1-Cyanocyclobutyl)benzonitrile. [Online] Available at: [Link]

-

Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Online] Available at: [Link]

-

National Institute of Standards and Technology. Benzonitrile - NIST WebBook. [Online] Available at: [Link]

-

Chemcess. Benzonitrile: Properties, Production And Uses. [Online] Available at: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. [Online] Available at: [Link]

- Patsnap. Preparation method of aminobenzonitrile.

Sources

- 1. cas 1014645-75-0|| where to buy 4-(1-Aminocyclopropyl)benzonitrile [japanese.chemenu.com]

- 2. cas 1369512-65-1|| where to buy 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride [spanish.chemenu.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. PubChemLite - 4-(1-aminocyclopropyl)benzonitrile hydrochloride (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Strawberry Genome [strawberrygenome.org]

- 8. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to Quantum Chemical Calculations for 4-(1-Aminocyclopropyl)benzonitrile: A Drug Discovery Perspective

This guide provides a comprehensive technical overview of the quantum chemical calculations for 4-(1-aminocyclopropyl)benzonitrile, a molecule of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the intrinsic electronic and structural properties of such small molecules is paramount for predicting their behavior, optimizing their activity, and designing next-generation therapeutics.[1][2] Computational chemistry offers a powerful paradigm to elucidate these properties, accelerating the discovery pipeline by prioritizing candidates with optimal profiles before synthesis.[3][4]

We will delve into the practical application of Density Functional Theory (DFT), a robust and widely-used quantum mechanical modeling method, to characterize this specific molecule.[5] The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and providing a clear rationale for each computational step.

The Foundation: Why Quantum Chemistry Matters

In modern drug discovery, a molecule's journey from a hit to a lead candidate is a multi-parameter optimization problem. We must consider not only its potency but also its selectivity, metabolic stability, and potential off-target effects. Quantum chemical calculations provide a lens into the fundamental electronic structure that governs these macroscopic properties.[6] By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D conformation, its reactivity, and how it will present itself electrostatically to a biological target.[7]

For 4-(1-aminocyclopropyl)benzonitrile, this approach allows us to:

-

Determine the most stable 3D geometry: Understanding the molecule's preferred shape is the first step in predicting its interaction with a protein binding pocket.

-

Analyze chemical reactivity: By examining the frontier molecular orbitals (HOMO and LUMO), we can predict where the molecule is most likely to participate in chemical reactions, offering insights into its metabolic fate and potential for covalent interactions.[8][9]

-

Map electrostatic potential: Visualizing the charge distribution helps identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). This is critical for understanding non-covalent interactions, such as hydrogen bonds and electrostatic complementarity, which are the bedrock of drug-receptor binding.[10][11][12]

The Method of Choice: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5] DFT methods calculate the electronic energy and other properties based on the molecule's electron density rather than the complex many-electron wavefunction.[13]

Our calculations will employ the widely-validated B3LYP functional combined with the 6-311++G(d,p) basis set .

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT, providing a high degree of accuracy for a broad range of organic molecules.[14]

-

6-311++G(d,p) Basis Set: This notation describes the set of mathematical functions used to represent the atomic orbitals.

-

6-311: Indicates a triple-zeta basis set, providing a flexible and accurate description of the valence electrons.

-

++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.

-

This combination is a robust choice for obtaining reliable geometries and electronic properties for drug-like small molecules.

The Computational Workflow

The following diagram illustrates the logical flow of the computational investigation, from initial structure input to the final analysis of key molecular properties.

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocols

The following protocols are described for the Gaussian 16 software package, a standard in computational chemistry.[15][16]

Protocol 1: Geometry Optimization and Frequency Analysis

Causality: The first and most critical step is to find the molecule's ground-state geometry—the three-dimensional arrangement of atoms with the lowest possible energy. An inaccurate geometry will lead to erroneous electronic properties. The subsequent frequency calculation is a self-validating check; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[17]

Step-by-Step Methodology:

-

Build the Molecule: Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of 4-(1-aminocyclopropyl)benzonitrile. Ensure correct atom types and initial bond connectivity. The exact initial geometry is not critical as the optimization algorithm will find the minimum.

-

Create Gaussian Input File (.gjf):

-

%nprocshared=8: Specifies using 8 CPU cores.

-

%mem=16GB: Allocates 16 GB of memory.

-

%chk=...: Creates a checkpoint file to save the results.

-

#p: Requests "pretty" (more readable) print output.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization completes.

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

-

0 1: Represents the charge (0) and spin multiplicity (1, singlet) of the molecule.

-

-

Execute the Calculation: Submit the input file to Gaussian.

-

Verify the Output: Upon completion, open the output file (.log or .out).

-

Confirm that the optimization converged by searching for "Optimization completed."

-

Check the frequency section. All calculated frequencies should be positive real numbers. If imaginary (negative) frequencies are present, the structure is a saddle point, and further optimization is needed.

-

Protocol 2: Frontier Molecular Orbital (HOMO/LUMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).[8][9] The energy gap between them is an indicator of chemical stability; a smaller gap suggests the molecule is more easily excitable and more reactive.[18][19]

Step-by-Step Methodology:

-

Use Optimized Geometry: The HOMO and LUMO energies are automatically calculated during the optimization and frequency job and are stored in the checkpoint file (.chk).

-

Extract Energies: The energies can be found in the output file by searching for "Alpha occ. eigenvalues" (for HOMO) and "Alpha virt. eigenvalues" (for LUMO). The HOMO is the last occupied eigenvalue, and the LUMO is the first virtual one.

-

Visualize Orbitals (Optional but Recommended): Use a visualization program like GaussView to open the checkpoint file. You can generate and view the 3D surfaces of the HOMO and LUMO to see where these orbitals are localized on the molecule.

Protocol 3: Molecular Electrostatic Potential (MEP) Analysis

Causality: The MEP surface provides a visual map of the charge distribution around the molecule.[20] This map is invaluable for predicting non-covalent interactions. Regions of negative potential (typically colored red) are electron-rich, indicating sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are electron-poor, indicating sites for nucleophilic attack or hydrogen bond donation.[11] This directly informs how a ligand might orient itself within a receptor's binding site.[21]

Step-by-Step Methodology:

-

Create Cube File: The MEP is not calculated by default. A separate calculation using the optimized geometry is required to generate a "cube" file, which stores the potential values on a 3D grid.

-

Create Gaussian Input File:

-

Cube=Potential: This is the key command to generate the MEP data.

-

-

Execute and Visualize: Run the calculation. Once complete, use a visualization tool to open the resulting cube file (.cub) and map it as a colored surface onto the molecule's electron density.

Data Presentation and Interpretation

The results of these calculations provide quantitative descriptors for 4-(1-aminocyclopropyl)benzonitrile.

Calculated Molecular Properties

| Property | Calculated Value | Significance in Drug Discovery |

| Total Energy (Hartree) | Value from Opt/Freq | A measure of the molecule's stability at 0 Kelvin. |

| Dipole Moment (Debye) | Value from Opt/Freq | Indicates overall molecular polarity, affecting solubility and membrane permeability. |

| HOMO Energy (eV) | Value from .chk/.log | Relates to electron-donating ability and susceptibility to oxidative metabolism. |

| LUMO Energy (eV) | Value from .chk/.log | Relates to electron-accepting ability and susceptibility to reductive metabolism. |

| HOMO-LUMO Gap (eV) | An indicator of kinetic stability and electronic excitability.[19] |

Conceptual Framework for Drug Discovery

The calculated quantum chemical properties provide a direct link to the molecule's potential pharmacological behavior.

Caption: Linking calculated properties to pharmacological relevance.

Interpreting the Results for 4-(1-Aminocyclopropyl)benzonitrile:

-

MEP Surface: We would expect to see a strong negative potential (red/yellow) around the nitrogen of the nitrile group (C≡N) and the lone pair of the amino group (-NH2). These are prime hydrogen bond acceptor sites. The amino hydrogens would exhibit positive potential (blue), making them hydrogen bond donors.

-

HOMO/LUMO: The HOMO is likely to be localized on the electron-rich aminocyclopropyl and benzene ring system, indicating these are the primary sites for electron donation (e.g., oxidation). The LUMO may have significant contributions from the electron-withdrawing nitrile group, suggesting this is a potential site for nucleophilic attack.

Conclusion

This guide has detailed a robust, self-validating workflow for the quantum chemical characterization of 4-(1-aminocyclopropyl)benzonitrile using Density Functional Theory. By systematically calculating the optimized geometry, electronic structure, and molecular electrostatic potential, researchers can gain profound insights into the molecule's intrinsic properties. This knowledge is not merely academic; it provides a rational basis for understanding structure-activity relationships, predicting metabolic fate, and guiding the design of new analogues with improved therapeutic profiles. Adopting such computational strategies is an indispensable part of the modern, efficient drug discovery and development process.[1]

References

-

Gaussian (software) - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved January 20, 2026, from [Link]

-

Transforming small molecule drug discovery: The computational chemistry paradigm - Schrödinger. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development - Global Center for Pharmaceutical Industry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Special Issue : Advances in Small Molecule Inhibitor-Based Drug Discovery Through Computational Chemistry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5). Retrieved January 20, 2026, from [Link]

-

Computational chemistry in drug discovery - YouTube. (2016, April 6). Retrieved January 20, 2026, from [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Density functional theory - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Application of molecular electrostatic potentials in drug design - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Density functional theory - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

HOMO and LUMO - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Retrieved January 20, 2026, from [Link]

-

Gaussian 16 | Gaussian.com. (2019, October 14). Retrieved January 20, 2026, from [Link]

-

Density-Corrected Density Functional Theory for Molecular Properties | The Journal of Physical Chemistry Letters - ACS Publications. (2023, May 23). Retrieved January 20, 2026, from [Link]

-

HOMO and LUMO - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Quantum Chemistry with Gaussian using GaussView | School of Chemical Sciences | Illinois. (2013, June 10). Retrieved January 20, 2026, from [Link]

-

Homo lumo explained - ritemyte. (2023, March 4). Retrieved January 20, 2026, from [Link]

-

A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship - Hep Journals. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-(1-aminocyclopropyl)benzonitrile hydrochloride (C10H10N2) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. (2024, June 22). Retrieved January 20, 2026, from [Link]

-

Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. (2025, August 9). Retrieved January 20, 2026, from [Link]

-

Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4- Toluenesulfonlyoxy)-Benzlyideneamino - DergiPark. (n.d.). Retrieved January 20, 2026, from [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations. (2024, October 25). Retrieved January 20, 2026, from [Link]

-

Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of < i>p-Benzyloxy-based Prop-2-En-1-One - Bangladesh Journals Online. (2025, January 1). Retrieved January 20, 2026, from [Link]

Sources

- 1. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 2. mdpi.com [mdpi.com]

- 3. schrodinger.com [schrodinger.com]

- 4. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Density functional theory - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]

- 8. ossila.com [ossila.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of <i>p</i>-Benzyloxy-based Prop-2-En-1-One | Journal of Scientific Research [banglajol.info]

- 15. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 16. gaussian.com [gaussian.com]

- 17. ritme.com [ritme.com]

- 18. learn.schrodinger.com [learn.schrodinger.com]

- 19. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 20. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 21. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Vanguard of Epigenetic Modulation: A Technical Guide to the Biological Activity Screening of 4-(1-Aminocyclopropyl)benzonitrile Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-aminocyclopropyl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel epigenetic modulators. Its unique combination of a reactive cyclopropylamine warhead and a versatile benzonitrile moiety has positioned it as a cornerstone for the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical regulator of gene expression implicated in a multitude of cancers. This in-depth technical guide provides a comprehensive framework for the biological activity screening of novel 4-(1-aminocyclopropyl)benzonitrile derivatives. Moving beyond rote protocols, this document elucidates the causal reasoning behind experimental choices, offering a strategic roadmap for identifying and characterizing next-generation epigenetic therapeutics. We will traverse the essential stages of a screening cascade, from initial biochemical validation and cellular potency assessment to mechanistic deconvolution and early safety profiling, equipping research teams with the expertise to unlock the full therapeutic potential of this promising chemical class.

Introduction: The Rationale for Targeting LSD1 with Cyclopropylamine Scaffolds

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent amine oxidase, plays a pivotal role in transcriptional regulation by removing methyl marks from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] This enzymatic activity is crucial for maintaining cellular identity and function; however, its overexpression is a hallmark of numerous malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[2][3][4] LSD1 overexpression often leads to the repression of tumor suppressor genes, promoting uncontrolled cell proliferation and blocking differentiation.[4][5] Consequently, the inhibition of LSD1 has become a highly sought-after strategy in oncology drug discovery.

The 4-(1-aminocyclopropyl)benzonitrile scaffold is structurally analogous to tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor that was later identified as a weak, non-selective inhibitor of LSD1.[6][7] The key to its mechanism is the cyclopropylamine moiety. Within the LSD1 active site, this group undergoes an enzyme-catalyzed, single-electron transfer process that leads to the opening of the cyclopropane ring.[8][9] This event results in the formation of a stable, covalent adduct with the FAD cofactor, leading to mechanism-based, irreversible inactivation of the enzyme.[6][7][9] This covalent and irreversible mode of action offers the potential for prolonged pharmacodynamic effects that can outlast the pharmacokinetic profile of the drug itself.[10][11]

The benzonitrile group, in turn, serves as a versatile anchor for synthetic modification, allowing for the fine-tuning of physiochemical properties and exploration of the substrate-binding pocket to enhance potency and selectivity over related amine oxidases like MAO-A and MAO-B.[1][12][13]

This guide outlines a logical, multi-tiered screening cascade designed to efficiently identify and validate potent, selective, and cell-active 4-(1-aminocyclopropyl)benzonitrile derivatives as LSD1 inhibitors.

Caption: High-level overview of the screening cascade for novel LSD1 inhibitors.

Tier 1: Primary Biochemical Screening

The initial goal is to ascertain direct enzymatic inhibition of LSD1. A robust, high-throughput biochemical assay is essential for screening a library of newly synthesized derivatives. The most common and reliable method is the peroxidase-coupled assay, which detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[8][14]

Principle of the Peroxidase-Coupled LSD1 Assay

LSD1-mediated demethylation of its substrate (e.g., a dimethylated H3K4 peptide) reduces the FAD cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂ back to FAD, producing H₂O₂ as a stoichiometric byproduct.[4][8] In the presence of horseradish peroxidase (HRP), this H₂O₂ is used to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red or 10-Acetyl-3,7-dihydroxyphenoxazine), generating a quantifiable signal that is directly proportional to LSD1 activity.[8][15]

Experimental Protocol: Peroxidase-Coupled Fluorescence Assay

-

Reagent Preparation :

-

Assay Buffer : 50 mM HEPES, pH 7.5.

-

Enzyme : Recombinant human LSD1/CoREST complex. The CoREST protein is critical for stabilizing LSD1 and ensuring activity on histone tail peptides.

-

Substrate : Biotinylated di-methylated histone H3 peptide (H3K4me2).

-

Detection Mix : Prepare fresh in Assay Buffer containing HRP and a fluorogenic substrate like Amplex Red.

-

-

Assay Procedure (384-well format) :

-

Dispense 5 µL of Assay Buffer containing the test compound at various concentrations into the wells of a black, low-volume 384-well plate. Include vehicle-only (e.g., DMSO) controls for 100% activity and no-enzyme wells for background.

-

Add 5 µL of LSD1/CoREST enzyme solution to all wells except the background controls.

-

Pre-incubate the plate for 15-30 minutes at room temperature. This step is crucial for covalent inhibitors to allow for the initial non-covalent binding and subsequent inactivation to occur.[6]

-

Initiate the enzymatic reaction by adding 10 µL of the H3K4me2 peptide substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 10 µL of the HRP/Amplex Red detection mix.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Read the fluorescence intensity using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).[15]

-

-

Data Analysis :

-

Subtract the background fluorescence from all wells.

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Outcome & Interpretation

This primary screen will identify derivatives that directly inhibit LSD1's enzymatic activity. Active compounds, or "hits," will typically exhibit IC₅₀ values in the low micromolar to nanomolar range. Given the covalent mechanism, potent inhibitors are expected to show time-dependent inhibition.[6]

Caption: Mechanism of the peroxidase-coupled LSD1 assay and inhibitor action.

Tier 2: Cellular Activity and Target Engagement

A potent biochemical inhibitor is of little therapeutic value if it cannot engage its target in a complex cellular environment. The second tier of screening focuses on confirming on-target activity in cancer cell lines known to be dependent on LSD1.

Antiproliferative and Cytotoxicity Assays

The primary cellular endpoint is the inhibition of cancer cell proliferation or viability. This is typically assessed in a panel of relevant cancer cell lines, such as AML (e.g., MV4-11, MOLM-13) or SCLC cell lines.[5][16]

-

Cell Seeding : Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere/acclimate overnight.

-

Compound Treatment : Treat cells with a serial dilution of the test compounds for 72 hours. This duration allows for multiple cell doublings and captures effects on proliferation.

-

Viability Assessment : Add a tetrazolium salt reagent (e.g., MTS or MTT). Viable, metabolically active cells will reduce the salt to a colored formazan product.

-

Data Acquisition : After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis : Normalize the data to vehicle-treated controls and calculate the concentration that inhibits cell growth by 50% (GI₅₀) or reduces cell viability by 50% (IC₅₀).

Data should be collated into a clear, comparative table.

| Compound ID | LSD1 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) | SCLC (NCI-H510A) GI₅₀ (nM) |

| TCP (Ref.) | 5600 | >10000 | >10000 |

| Clinical Cpd (Ref.) | <10 | 15 | 25 |

| Derivative-001 | 15 | 30 | 55 |

| Derivative-002 | 5 | 9 | 18 |

| Derivative-003 | 520 | 2500 | 4100 |

Data are hypothetical examples based on literature precedents.[14][16]

Cellular Target Engagement: The Thermal Shift Assay (CETSA®)

To confirm that the observed antiproliferative effects are a direct result of LSD1 binding, a target engagement assay is indispensable. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended protein target in intact cells.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[19][20]

-

Cell Treatment : Treat intact cancer cells with the test compound or vehicle for 1-2 hours.

-

Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis : Lyse the cells by freeze-thaw cycles.

-

Separation : Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).

-

Detection : Analyze the amount of soluble LSD1 remaining in the supernatant at each temperature using Western blotting with an LSD1-specific antibody.

-

Data Analysis : Quantify the band intensities and plot the fraction of soluble LSD1 versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Caption: Workflow and expected outcome of a Cellular Thermal Shift Assay (CETSA).

Tier 3: Selectivity and Early ADME Profiling

Promising lead compounds must not only be potent and cell-active but also selective and possess drug-like properties. This tier focuses on ruling out off-target activities and assessing the compound's metabolic liabilities.

Selectivity Screening

The most significant off-targets for cyclopropylamine-based LSD1 inhibitors are the structurally related monoamine oxidases, MAO-A and MAO-B.[7] Selectivity is paramount to avoid potential side effects associated with MAO inhibition, such as hypertensive crisis.

-

Protocol : Run parallel peroxidase-coupled assays using recombinant human MAO-A and MAO-B enzymes.

-

Interpretation : A desirable candidate should exhibit high selectivity for LSD1, ideally with IC₅₀ values for MAO-A/B that are at least 100- to 1000-fold higher than for LSD1.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Early assessment of ADME properties helps de-risk candidates and guides chemical optimization.[21] For covalent inhibitors, standard ADME assays are still relevant, but the interpretation requires careful consideration of the irreversible binding mechanism.[11][21]

| Assay | Purpose & Rationale | Protocol Summary |

| Kinetic Solubility | Measures solubility in aqueous buffer. Poor solubility can hinder absorption and lead to unreliable assay results. | Measure turbidity of compound solutions at various concentrations using nephelometry. |

| LogD₇.₄ | Assesses lipophilicity at physiological pH. Impacts permeability, protein binding, and metabolism. | Measure the partitioning of the compound between n-octanol and aqueous buffer at pH 7.4. |

| Metabolic Stability | Determines the rate of metabolism by liver enzymes, predicting in vivo clearance.[12][13][22][23] | Incubate the compound with human liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.[13][23] |

| CYP450 Inhibition | Identifies potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[21] | Incubate the compound with specific recombinant CYP enzymes and probe substrates; measure inhibition of substrate metabolism. |

| Plasma Protein Binding | Measures the extent to which a drug binds to plasma proteins. Only the unbound fraction is pharmacologically active. | Use rapid equilibrium dialysis (RED) to measure the distribution of the compound between plasma and buffer. |

| Caco-2 Permeability | Assesses intestinal permeability and potential for being a P-gp efflux substrate, predicting oral absorption. | Measure the transport of the compound across a monolayer of Caco-2 cells in both apical-to-basolateral and basolateral-to-apical directions. |

-

Special Consideration for Covalent Inhibitors : Due to their inherent reactivity, covalent inhibitors may show high clearance in metabolic stability assays. This is not automatically a disqualifying feature. The key is to correlate these findings with cellular target occupancy and pharmacodynamic data. A compound with rapid clearance but long-lasting target inhibition (due to covalent binding) can still be a viable drug candidate.[11][21]

Conclusion: Synthesizing Data for Lead Candidate Selection

The biological screening of 4-(1-aminocyclopropyl)benzonitrile derivatives is a multi-faceted process that requires a strategic, tiered approach. By systematically progressing compounds from high-throughput biochemical screens to rigorous cellular and mechanistic validation, researchers can efficiently identify candidates with the desired profile: potent and selective LSD1 inhibition, on-target cellular activity leading to cancer cell death, and acceptable drug-like properties. The covalent mechanism of action, a key feature of this chemical class, necessitates a thoughtful integration of traditional ADME data with measures of target engagement and turnover. This comprehensive guide provides the scientific rationale and practical framework to navigate the complexities of screening these promising epigenetic modulators, ultimately accelerating the journey from chemical synthesis to a potential lead candidate for cancer therapy.

References

-

Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

-

Cassidy, K. C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Wang, Y., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

-

Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. [Link]

-

Dalvie, D., et al. (2012). A proposed screening paradigm for discovery of covalent inhibitor drugs. PubMed. [Link]

-

ResearchGate. (n.d.). Chemical LSD1 inhibitors reduce the cell viability of a panel of... ResearchGate. [Link]

-

Lizcano, J. M., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH. [Link]

-

Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry - ACS Publications. [Link]

-

Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry - ACS Publications. [Link]

-

Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF - ResearchGate. [Link]

-

Miele, E., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. [Link]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

-

Gámez-Pozo, A., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC - NIH. [Link]

-

Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. [Link]

-

Dalvie, D., et al. (2012). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. ResearchGate. [Link]

-

Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

-